Cas no 77390-30-8 (1,4-Benzenediol, 2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]-)

1,4-Benzenediol, 2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]- structure
77390-30-8 structure
Product Name:1,4-Benzenediol, 2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]-
CAS No:77390-30-8
MF:C21H30O2
MW:314.461706638336
CID:1784866
PubChem ID:53985366
Update Time:2025-04-21

1,4-Benzenediol, 2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediol, 2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]-
    • 2-(3,7,11-trimethyldodeca-2,6,10-trienyl)benzene-1,4-diol
    • Farnesylhydrochinon
    • SCHEMBL2943955
    • DTXSID50708160
    • 2-farnesyl-hydroquinone
    • 2-[(2e,6e)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl] benzene-1,4-diol
    • 2-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)benzene-1,4-diol
    • 2-((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)benzene-1,4-diol
    • 77390-30-8
    • CHEMBL511694
    • 71258-97-4
    • Inchi: 1S/C21H30O2/c1-16(2)7-5-8-17(3)9-6-10-18(4)11-12-19-15-20(22)13-14-21(19)23/h7,9,11,13-15,22-23H,5-6,8,10,12H2,1-4H3/b17-9+,18-11+
    • InChI Key: KBCWHCBFYHSRRP-XURGJTJWSA-N
    • SMILES: OC1C=CC(=CC=1C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C)O

Computed Properties

  • Exact Mass: 314.224580195g/mol
  • Monoisotopic Mass: 314.224580195g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 2
  • XLogP3: 6.9
  • Topological Polar Surface Area: 40.5Ų
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